2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

Description

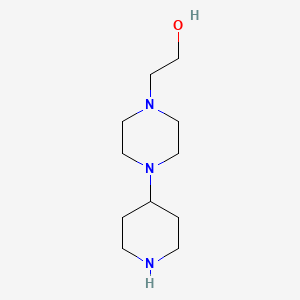

Structure

3D Structure

Properties

IUPAC Name |

2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c15-10-9-13-5-7-14(8-6-13)11-1-3-12-4-2-11/h11-12,15H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGKKJBRHMCKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397033 | |

| Record name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-64-7 | |

| Record name | 4-(4-Piperidinyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-piperidin-4-ylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Piperidin 4 Ylpiperazin 1 Yl Ethanol

Retrosynthetic Analysis of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several logical disconnections primarily at the carbon-nitrogen bonds, suggesting a convergent synthetic strategy.

The most apparent disconnections are:

C-N bond between the piperazine (B1678402) ring and the ethanol (B145695) moiety : This disconnection suggests an N-alkylation reaction, breaking the molecule into a piperidin-yl-piperazine core and a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

C-N bond between the piperazine and piperidine (B6355638) rings : This points to a nucleophilic substitution or a reductive amination pathway. This disconnection yields a piperazine derivative and a piperidine derivative. For instance, this could involve 1-(2-hydroxyethyl)piperazine and piperidin-4-one.

A plausible retrosynthetic pathway would first disconnect the ethanol side chain, leading to 1-(piperidin-4-yl)piperazine. Subsequently, disconnecting the bond between the two heterocyclic rings suggests piperazine and a suitable piperidine precursor like piperidin-4-one. This approach breaks the molecule down into three fundamental building blocks: piperazine, piperidin-4-one, and a precursor for the ethanol group.

| Disconnection Point | Synthetic Strategy Forward | Resulting Synthons/Precursors |

| Piperazine N1 - Ethanol C1 | N-Alkylation | 1-(Piperidin-4-yl)piperazine + 2-Chloroethanol |

| Piperazine N4 - Piperidine C4 | Reductive Amination | 1-(2-Hydroxyethyl)piperazine + Piperidin-4-one |

| Piperazine N4 - Piperidine C4 | Nucleophilic Substitution | 1-(2-Hydroxyethyl)piperazine + 4-Halopiperidine derivative |

Classical Synthetic Routes for the Piperazine and Piperidine Core Structures

The synthesis of the core heterocyclic structures, piperazine and piperidine, relies on well-established chemical reactions.

Nucleophilic Addition Reactions for Piperazine Ring Formation

The piperazine ring is a common motif in pharmacologically active compounds and can be synthesized through various classical methods. researchgate.netmdpi.comencyclopedia.pub One of the primary industrial methods involves the reaction of ethanolamine (B43304) with ammonia (B1221849) over a catalyst, though a common laboratory-scale synthesis involves the cyclization of ethylenediamine (B42938) derivatives. wikipedia.org

Another classical approach is the reduction of 2,5-diketopiperazines. rsc.org These cyclic amides can be formed from the cyclodimerization of amino acids and subsequently reduced to form the piperazine scaffold. rsc.org A more modern approach involves a sequential double Michael addition of nitrosoalkenes to primary amines to create bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net

| Method | Starting Materials | Key Transformation | Reference |

| Ammoniation | 1,2-Dichloroethane or Ethanolamine | Cyclization with ammonia | wikipedia.org |

| Diketopiperazine Reduction | Amino acid derivatives | Cyclodimerization followed by reduction | rsc.org |

| Reductive Cyclization | Primary amines, Nitrosoalkenes | Double Michael addition, then reductive cyclization | nih.gov |

| Diol-Diamine Coupling | Diols, Diamines | Ruthenium-catalyzed coupling | organic-chemistry.org |

Alkylation and Reductive Amination Strategies for Piperidine Ring Integration

The integration of the piperidine ring onto the piperazine core to form the 4-(piperidin-4-yl)piperazine structure is a key step. Reductive amination is a highly effective method for this transformation. pearson.commasterorganicchemistry.com This process involves the reaction of a secondary amine (like a monosubstituted piperazine) with a ketone (piperidin-4-one) to form an enamine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). pearson.commasterorganicchemistry.com

Alternatively, direct N-alkylation via nucleophilic substitution can be employed. This would involve reacting the piperazine nitrogen with a piperidine ring that has a suitable leaving group at the 4-position, such as 4-chloropiperidine (B1584346) or 4-tosyloxypiperidine. The choice between reductive amination and alkylation often depends on the availability of starting materials and functional group tolerance. beilstein-journals.orgnih.gov

Derivatization Strategies for this compound Analogues

The structure of this compound offers multiple sites for chemical modification to generate a library of analogues. The primary hydroxyl group of the ethanol moiety and the secondary amine of the piperidine ring are prime candidates for derivatization.

Functionalization of the Ethanol Moiety

The terminal hydroxyl group is a versatile functional handle that can be readily modified through several standard organic transformations. ontosight.ai

Esterification : The alcohol can be reacted with carboxylic acids, acid chlorides, or anhydrides to form esters. This modification can alter the compound's lipophilicity and pharmacokinetic properties.

Etherification : Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) yields ethers.

Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.

Conversion to Amines : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by an amine to introduce a new nitrogen-containing functionality.

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acetic Anhydride | Acetate Ester |

| Etherification | Methyl Iodide, NaH | Methyl Ether |

| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation (strong) | Potassium Permanganate (KMnO4) | Carboxylic Acid |

| Amination | 1. TsCl, Pyridine (B92270); 2. Dimethylamine | Tertiary Amine |

Modifications on the Piperazine Nitrogen Atom

While the piperazine nitrogens in the final compound are tertiary, the secondary amine within the piperidine ring (N-H) is an accessible site for modification, allowing for the synthesis of a wide array of N-substituted analogues. nih.gov

N-Alkylation : The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base to introduce alkyl, benzyl, or other functionalized chains.

N-Acylation : Reaction with acid chlorides or anhydrides yields amides, which can alter the basicity and hydrogen bonding capacity of the nitrogen.

Reductive Amination : The secondary amine can react with aldehydes or ketones to form an iminium ion, which is then reduced to yield a tertiary amine, effectively adding a new substituent to the piperidine nitrogen. mdpi.com

Michael Addition : As a nucleophile, the piperidine nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds.

These derivatization strategies allow for systematic modification of the parent compound to explore structure-activity relationships in medicinal chemistry contexts. researchgate.netnih.gov

Substituent Variations on the Piperidine Ring

The modification of the piperidine ring within the this compound scaffold is a key strategy for developing new analogs. Synthetic approaches primarily target the secondary amine of the piperidine moiety, allowing for a wide range of functionalizations.

One of the most common methods for introducing substituents is N-alkylation . This involves the reaction of the piperidine nitrogen with various alkyl halides (e.g., chlorides, bromides) or sulfonates. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Another powerful technique is reductive amination , where the piperidine nitrogen is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new N-C bond. nih.govmdpi.com

Beyond the nitrogen atom, derivatization of the carbon skeleton of the piperidine ring can be achieved through more advanced methods. For instance, direct C-H functionalization strategies are emerging as powerful tools. mdpi.com These reactions, often catalyzed by transition metals, can introduce substituents at specific positions on the carbon ring, although selectivity can be a challenge. Another approach involves the use of a piperidine precursor that already contains the desired substituents before it is coupled with the piperazine moiety. nih.gov

The table below illustrates potential modifications to the piperidine ring and the corresponding synthetic methodologies that could be employed.

| Position of Variation | Type of Substituent | Potential Synthetic Methodology |

| N1' (Piperidine Nitrogen) | Alkyl, Benzyl | N-Alkylation with alkyl/benzyl halides |

| N1' (Piperidine Nitrogen) | Substituted Aryl | Buchwald-Hartwig or Ullmann coupling |

| N1' (Piperidine Nitrogen) | Acyl | Acylation with acid chlorides or anhydrides |

| C2', C3', C5', C6' | Alkyl, Aryl | Synthesis from pre-substituted piperidine precursors |

| C4' | Spirocyclic systems | Synthesis using spiropiperidine building blocks |

Green Chemistry Approaches and Microwave-Assisted Synthesis in Analog Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like piperazine and piperidine derivatives to create more sustainable and efficient processes. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a particularly effective technique in this area. mdpi.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields. mdpi.comnih.govsemanticscholar.org For instance, N-alkylation and coupling reactions that traditionally require prolonged heating under reflux can be completed much more rapidly in a dedicated microwave reactor. scipublications.com This method is beneficial for creating libraries of analogs efficiently. researchgate.net

Other green chemistry strategies applicable to the synthesis of this compound analogs include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical fluids.

Catalyst-Free Reactions: Developing synthetic routes that can proceed without a catalyst or by using recyclable, heterogeneous catalysts to simplify purification and reduce metal waste. researchgate.net

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel, which minimizes the need for intermediate purification steps, thereby saving solvents and reducing waste. nih.gov

Photoredox Catalysis: This method uses visible light to drive chemical reactions, offering a sustainable and mild alternative to traditional methods that may require harsh reagents or high temperatures. mdpi.comorganic-chemistry.org

The following table compares a conventional synthetic step with a green chemistry alternative.

| Parameter | Conventional Method (e.g., Thermal Heating) | Microwave-Assisted Method |

| Reaction Time | Several hours to days | Minutes to a few hours mdpi.com |

| Energy Consumption | High (prolonged heating of entire vessel) | Lower (direct heating of reactants) |

| Product Yield | Often moderate | Frequently higher yields researchgate.net |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can often use greener, lower-boiling solvents |

| Side Reactions | More prevalent due to long reaction times | Minimized due to rapid and uniform heating |

Analytical Techniques for Structural Elucidation (Focus on Methodology, not Data)

Confirming the chemical structure of synthesized compounds such as this compound and its analogs is a critical step that relies on a combination of spectroscopic and chromatographic techniques. numberanalytics.comresearchgate.net The focus here is on the methodological purpose of each technique rather than the specific spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ipb.ptjchps.com

¹H NMR (Proton NMR): This technique provides information about the number of different types of hydrogen atoms in a molecule and their chemical environment. The integration of signals reveals the relative number of protons, while the splitting patterns (multiplicity) indicate how many neighboring protons a given proton has, helping to piece together the connectivity of the molecule's fragments. optica.orgoptica.org

¹³C NMR (Carbon NMR): This method is used to determine the number of different types of carbon atoms in a molecule. acs.org The chemical shift of each carbon signal provides insight into its functional group and electronic environment (e.g., whether it is part of an alkyl chain, attached to a nitrogen, or part of an aromatic ring).

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. numberanalytics.comjchps.com It is primarily used to determine the molecular weight of a compound, which provides a direct confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the unambiguous determination of the molecular formula. Furthermore, fragmentation patterns observed in the mass spectrum can provide valuable clues about the molecule's structure, as different parts of the molecule break apart in predictable ways. researchgate.net

Chromatographic Techniques are essential for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify each component in a mixture. rdd.edu.iqhelixchrom.com A sample is passed through a column packed with a stationary phase, and different components travel at different rates depending on their interaction with the stationary and mobile phases. A detector (e.g., UV-Vis) at the end of the column registers the components as they elute, producing a chromatogram that can be used to assess purity. jocpr.com

Gas Chromatography (GC): Similar to HPLC, GC is a separation technique, but it is used for volatile compounds. nih.gov The sample is vaporized and passed through a column, and separation occurs based on the compound's boiling point and interactions with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for powerful separation and identification capabilities. researchgate.net

The table below summarizes the primary role of each analytical methodology in the context of structural elucidation.

| Analytical Technique | Primary Purpose in Structural Elucidation | Information Provided |

| ¹H NMR | Determines the proton framework of the molecule. optica.org | Chemical environment, number, and connectivity of protons. |

| ¹³C NMR | Determines the carbon backbone of the molecule. acs.org | Number and type of carbon atoms (e.g., alkyl, aromatic). |

| Mass Spectrometry (MS) | Confirms molecular weight and formula. jchps.com | Mass-to-charge ratio of the molecular ion and its fragments. |

| Chromatography (HPLC, GC) | Assesses purity and separates mixtures. rdd.edu.iqnih.gov | Number of components in a sample and their relative amounts. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. numberanalytics.com | Information on vibrational modes of bonds (e.g., O-H, N-H, C=O). |

Preclinical Pharmacological Investigations of 2 4 Piperidin 4 Ylpiperazin 1 Yl Ethanol and Its Analogues

In Vitro Receptor Binding and Functional Assays

The following sections detail the findings regarding the binding affinity and functional activity of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol at key pharmacological targets.

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity Profiling (e.g., D2, D3, D4)

An extensive search for direct receptor binding assays for this compound at dopamine D2, D3, and D4 receptor subtypes did not yield specific affinity data (such as Kᵢ or IC₅₀ values). While the piperidine (B6355638) and piperazine (B1678402) scaffolds are common in compounds targeting dopamine receptors, the specific binding profile for this molecule has not been published.

Serotonin (B10506) Receptor Subtype Affinity and Selectivity Profiling (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

Similarly, no specific data from radioligand binding assays or functional studies were found for this compound at the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes. The pharmacological activity of this compound at these key serotonergic targets remains to be elucidated by future research.

Adenosine (B11128) Receptor Antagonism/Inverse Agonism (e.g., A2A AR)

The interaction of this compound with adenosine receptors, specifically the A2A subtype, has not been documented in the reviewed literature. There are no available studies to confirm or deny its potential as an antagonist or inverse agonist at these receptors.

Sigma Receptor Ligand Binding Studies (e.g., σ₁, σ₂)

The affinity of this compound for sigma receptor subtypes, σ₁ and σ₂, has not been publicly reported. Although many piperidine and piperazine derivatives are known to interact with sigma receptors, specific binding constants for this compound are not available.

Enzyme Inhibition Studies (e.g., Monoamine Oxidase, NAPE-PLD, PAK4)

Investigations into the potential inhibitory activity of this compound against key enzymes such as Monoamine Oxidase (MAO-A and MAO-B), N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), and p21-activated kinase 4 (PAK4) did not yield any specific results. Its profile as an inhibitor for these enzymes is currently unknown.

Chemokine Receptor Modulation (e.g., CXCR3)

There is no available scientific data detailing the modulatory effects of this compound on the CXCR3 chemokine receptor. Its potential role in modulating inflammatory responses through this pathway has not been investigated.

In Vivo Efficacy Studies in Animal Models of Disease

Behavioral Pharmacology Models Indicative of Antipsychotic Potential

Analogues of this compound, specifically those incorporating a biphenyl (B1667301) ethanone (B97240) moiety linked to an aryl piperazine, have been evaluated in rodent behavioral models to assess their antipsychotic potential. nih.gov These models are designed to screen for antidopaminergic and antiserotonergic activities, which are characteristic of antipsychotic drugs. nih.govnih.gov Key behavioral paradigms used in these studies include apomorphine-induced stereotypy and catalepsy induction tests.

A study investigating a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives found that all tested compounds showed significant activity in these behavioral models. nih.gov Notably, compounds 3c (1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone) and 3k (1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone) demonstrated a strong antipsychotic-like profile. nih.gov These specific derivatives were effective in antagonizing the effects of dopamine agonists while showing a reduced tendency to induce catalepsy, an animal model correlate of extrapyramidal side effects in humans. nih.govnih.gov The potent activity of these compounds in animal models suggests that this structural scaffold is a promising starting point for the development of novel antipsychotic agents. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (3c) | Rodent behavioral models (Apomorphine-induced stereotypy, Catalepsy) | Exhibited a strong antipsychotic profile with a lower propensity for inducing catalepsy. | nih.gov |

| 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (3k) | Rodent behavioral models (Apomorphine-induced stereotypy, Catalepsy) | Demonstrated a significant antipsychotic profile with reduced catalepsy induction. | nih.gov |

Evaluation in Models of Neurodegenerative Disorders

Piperazine and piperidine analogues have been investigated for their therapeutic potential in animal models of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. nih.govresearchgate.netnih.gov These studies often employ models where cognitive deficits or motor impairments are induced chemically or through genetic modification. nih.govnih.govnih.gov

In a model of Alzheimer's disease, the piperazine derivative PMS1339 was shown to reverse scopolamine-induced memory impairment in mice. researchgate.net Another study using a scopolamine-induced cognitive dysfunction model in mice found that the oxadiazole-piperazine conjugate 5AD led to a significant improvement in learning and memory, as evaluated by the Y-maze test. nih.gov

For Parkinson's disease, analogues of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine were tested in vivo. nih.gov Specifically, compounds (-)-24b and (-)-24c (D-301) showed potent, dose-dependent activity in the 6-hydroxydopamine (6-OHDA) induced unilaterally lesioned rat model, a standard for preclinical screening of antiparkinsonian drugs. nih.gov Their ability to induce contralateral rotations away from the lesioned side indicates a direct agonistic effect on dopamine receptors, suggesting potential for symptomatic relief in Parkinson's disease. nih.gov

| Compound | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| PMS1339 | Alzheimer's Disease | Scopolamine-induced memory impairment in mice | Reversed memory impairment. | researchgate.net |

| 5AD (Oxadiazole-piperazine conjugate) | Alzheimer's Disease | Scopolamine-induced cognitive dysfunction in mice (Y-maze) | Showed significant improvement in learning and memory. | nih.gov |

| (-)-24b | Parkinson's Disease | 6-OHDA unilaterally lesioned rat model | Produced potent, dose-dependent contralateral rotations. | nih.gov |

| (-)-24c (D-301) | Parkinson's Disease | 6-OHDA unilaterally lesioned rat model | Exhibited high in vivo activity, inducing dose-dependent rotations. | nih.gov |

Assessment in Models of Infectious Diseases (e.g., Antimalarial Activity)

Derivatives containing piperazine or piperidine cores have been explored for their efficacy against various infectious diseases, including malaria and Chagas disease, in in vivo models. nih.govsemanticscholar.org

In the context of malaria, a series of 3,5-diaryl-2-aminopyrazine analogues, which replace the pyridine (B92270) core of a known antimalarial scaffold, demonstrated impressive efficacy in the Plasmodium berghei mouse model. mmv.org These compounds were generally effective at low oral doses. One of the leading compounds, Compound 4 , was found to be completely curative at a dose of 10 mg/kg administered orally over four days. mmv.org Another study on 2,4-disubstituted imidazopyridines identified Compound 37 which showed in vivo efficacy in the P. falciparum NOD-scid IL-2Rγnull (NSG) mouse model, attributed in part to the inhibition of hemozoin formation. nih.gov

For Chagas disease, caused by Trypanosoma cruzi, a series of disubstituted piperazines was identified. nih.gov The initial lead compound, Compound 1 , demonstrated proof-of-concept in an in vivo model, highlighting the potential of this chemical class for treating this parasitic infection. nih.gov

| Compound Class/Name | Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 4 (3,5-diaryl-2-aminopyrazine) | Malaria (P. berghei) | Mouse | Completely curative at an oral dose of 4 x 10 mg/kg. | mmv.org |

| Compound 37 (2,4-disubstituted imidazopyridine) | Malaria (P. falciparum) | NSG Mouse | Demonstrated in vivo efficacy. | nih.gov |

| Compound 1 (Disubstituted piperazine) | Chagas Disease (T. cruzi) | Mouse | Showed in vivo proof-of-concept. | nih.gov |

Inflammatory and Autoimmune Disease Models

The anti-inflammatory properties of piperazine-containing compounds have been demonstrated in established in vivo models of acute inflammation. A study focusing on methyl salicylate (B1505791) derivatives bearing a piperazine moiety evaluated their efficacy in the xylol-induced ear edema and carrageenan-induced paw edema models in mice. nih.gov

The results indicated that nearly all the synthesized compounds exhibited favorable anti-inflammatory activity when compared to the standard drug aspirin (B1665792). nih.gov Specifically, compounds M15 and M16 were found to have anti-inflammatory effects that were not only superior to aspirin but also comparable to indomethacin (B1671933), a potent non-steroidal anti-inflammatory drug (NSAID), at the same dosage. nih.gov These findings underscore the potential of the piperazine moiety as a scaffold in the design of new anti-inflammatory agents. nih.gov

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| M15 (Methyl salicylate derivative with piperazine) | Xylol-induced ear edema and Carrageenan-induced paw edema in mice | Anti-inflammatory activity was higher than aspirin and equal to indomethacin at the same dose. | nih.gov |

| M16 (Dimethyl 2,2'-((piperazine-1,4-diylbis(2-hydroxypropane-3,1-diyl))bis(oxy))dibenzoate) | Xylol-induced ear edema and Carrageenan-induced paw edema in mice | Exhibited anti-inflammatory activity equal to that of indomethacin and higher than aspirin. | nih.gov |

Cancer Models

Analogues incorporating the piperidine or piperazine scaffold have shown promising antitumor activity in preclinical xenograft models of cancer. nih.govacs.org

A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues were developed as selective glutaminase (B10826351) 1 (GLS1) inhibitors. nih.gov Among these, Compound 24y demonstrated significant antitumor effects in vivo. When administered orally to mice bearing A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma) xenograft tumors, it resulted in tumor growth inhibitions of 40.9% and 42.0%, respectively. nih.gov

In another study, a series of quinazoline-based Aurora kinase inhibitors were synthesized, with several compounds featuring piperazine or piperidine moieties. acs.orgCompound 9h , a vinyl-quinazoline derivative, showed superior activity in a triple-negative breast cancer (TNBC) model. It achieved 59% tumor growth inhibition in MDA-MB-231 xenograft models, outperforming the reference compound ENMD-2076 (33% inhibition) without observable toxicity. acs.org

| Compound | Cancer Model | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound 24y (2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog) | A549 (lung) & HCT116 (colorectal) xenografts | Mouse | Achieved 40.9% (A549) and 42.0% (HCT116) tumor growth inhibition. | nih.gov |

| Compound 9h (Vinyl-quinazoline derivative) | MDA-MB-231 (TNBC) xenograft | Mouse | Resulted in 59% tumor growth inhibition with no observable toxicity. | acs.org |

Molecular Mechanisms and Structure Activity Relationships of 2 4 Piperidin 4 Ylpiperazin 1 Yl Ethanol

Elucidation of Molecular Targets and Ligand-Target Interactions

The molecular scaffold of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, featuring both piperidine (B6355638) and piperazine (B1678402) rings, is common in a variety of biologically active compounds. This structure enables interactions with numerous biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels. The specific molecular targets for this compound are elucidated by examining the activity of structurally related derivatives.

Research into analogous piperidine and piperazine derivatives has revealed significant affinity for histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov The piperazine and piperidine moieties are often key structural elements for activity at these receptors. nih.gov For example, in a series of dual-activity compounds, the piperidine moiety was identified as a critical structural feature for high affinity at the σ₁R. nih.gov

Furthermore, the piperazine ring is a well-established pharmacophore in molecules targeting a range of receptors and enzymes. Derivatives are known to act as α-glucosidase inhibitors, which are relevant in metabolic disorders. mdpi.com Similarly, the piperidine moiety is a core component of drugs targeting the DPP-4 enzyme. mdpi.com

The ethanol (B145695) moiety suggests potential interactions with receptors sensitive to alcohol. Notably, ethanol can directly modulate the function of specific subtypes of GABA-A receptors (GABARs), particularly those containing δ subunits located in extrasynaptic spaces, to enhance tonic inhibition. nih.govsandiego.edu Ligand-target interactions for this scaffold typically involve the nitrogen atoms of the piperazine and piperidine rings acting as hydrogen bond acceptors or, when protonated, as donors, forming ionic bonds with acidic residues in receptor binding pockets. The hydroxyl group of the ethanol tail can also participate in hydrogen bonding, further anchoring the ligand to its target. nih.gov

Structure-Activity Relationship (SAR) Studies of the Core Scaffold

Structure-activity relationship (SAR) studies on the core this compound scaffold reveal that modifications to the heterocyclic rings significantly influence pharmacological activity and target selectivity.

A pivotal factor in determining receptor affinity is the nature of the core basic amine group—specifically, the choice between a piperidine and a piperazine ring. Comparative studies of dual H₃/σ₁ receptor ligands have shown that replacing a piperazine ring with a piperidine ring can dramatically alter affinity for the σ₁ receptor while having a less pronounced effect on the H₃ receptor. nih.gov For instance, one study demonstrated that a piperidine-containing compound exhibited a σ₁R affinity over 400 times greater than its direct piperazine analogue, highlighting the piperidine ring as a key element for σ₁R activity. nih.gov

| Compound Structure | Core Heterocycle | hH₃R Ki (nM) | σ₁R Ki (nM) |

|---|---|---|---|

| Analogue with Piperazine Core | Piperazine | 3.17 | 1531 |

| Analogue with Piperidine Core | Piperidine | 7.70 | 3.64 |

Further SAR studies have shown that substitutions on the piperidine ring can modulate potency. For example, in a series of compounds developed as anti-trypanosomal agents, introducing unsaturation into the piperidine ring led to a tenfold increase in potency compared to the saturated analogue. dndi.org Conversely, replacing the piperidine ring with an acyclic or morpholine (B109124) structure resulted in a complete loss of activity, underscoring the importance of the specific cyclic amine structure for biological function. dndi.org In other contexts, such as certain antidiabetic agents, a piperazine ring was found to be optimal for activity, although substitution with a piperidine ring did not cause a significant decrease in efficacy. mdpi.com

The 2-hydroxyethyl (ethanol) group attached to the piperazine ring plays a significant role in modulating the compound's physicochemical properties and its interaction with biological targets. The primary contribution of the ethanol moiety is its ability to influence solubility and participate in specific receptor-binding interactions.

The terminal hydroxyl group (-OH) is a key functional group that can act as both a hydrogen bond donor and acceptor. This allows it to form specific hydrogen bonds with amino acid residues (such as serine, threonine, or tyrosine) within a receptor's binding pocket. Such interactions can be critical for the ligand's binding affinity and orientation.

Furthermore, the presence of the ethanol group can directly influence the compound's functional activity. Ethanol itself is known to be a modulator of certain ion channels, most notably specific subtypes of GABA-A receptors. nih.gov Studies have demonstrated that ethanol can bind to and potentiate the function of δ subunit-containing GABARs, which are responsible for tonic inhibitory currents in the brain. nih.govsandiego.edu While the concentration and context differ, the presence of an ethanol-like moiety on a larger scaffold could potentially influence the molecule's interaction with similar allosteric sites on such receptors.

Stereochemistry is a critical determinant of pharmacological activity for ligands containing chiral centers, and this principle applies to derivatives of the this compound scaffold. Although the parent compound itself may not be chiral, substitutions on the piperidine or piperazine rings can introduce stereocenters, leading to enantiomers or diastereomers with potentially distinct biological profiles.

The three-dimensional arrangement of atoms dictates how a ligand fits into the binding site of a receptor. Receptors are chiral macromolecules that can differentiate between stereoisomers of a ligand. This differentiation can manifest as significant differences in binding affinity, efficacy (agonist vs. antagonist activity), and selectivity.

For example, studies on potent and selective sigma (σ) receptor ligands based on a piperidine scaffold have demonstrated the profound impact of stereochemistry. nih.gov In one series, the trans-(+)-enantiomer of a compound was identified as a σ₁ agonist, while its corresponding trans-(-), cis-(+), and cis-(-) isomers all behaved as σ₁ antagonists. nih.gov This complete reversal of functional activity based solely on stereochemical configuration underscores the importance of precise stereochemical control in drug design. The absolute stereochemistry was unequivocally established through X-ray analysis, confirming that subtle changes in the spatial orientation of substituents relative to the piperidine ring dictate the nature of the ligand-receptor interaction and the subsequent pharmacological response. nih.gov

Rational Design Principles for Optimized Pharmacological Profiles

Based on the molecular and structural analyses, several rational design principles can be employed to optimize the pharmacological profile of compounds based on the this compound scaffold.

Core Ring Modification for Selectivity and Affinity: The choice between a piperidine and a piperazine core is a fundamental design principle for tuning receptor selectivity. As demonstrated in dual-target ligands, a piperidine core can confer high affinity for the σ₁ receptor, whereas a piperazine core may favor other targets. nih.gov This allows for the rational design of molecules with desired selectivity profiles by selecting the appropriate heterocyclic core.

Substitution and Saturation for Potency Enhancement: The potency of ligands can be significantly enhanced by strategic substitutions on the heterocyclic rings. Introducing unsaturation within the piperidine ring has been shown to increase potency tenfold in certain contexts. dndi.org Therefore, exploring various substitution patterns and degrees of saturation on both the piperidine and piperazine rings is a key strategy for optimizing biological activity.

Functionalization of the Ethanol Moiety: The terminal hydroxyl group of the ethanol moiety serves as a critical anchor point for hydrogen bonding. This group can be modified to fine-tune binding affinity and physicochemical properties. For instance, converting the alcohol to an ether or ester could alter its hydrogen bonding capability, lipophilicity, and metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles.

Stereochemical Control for Functional Specificity: Given that stereoisomers of related piperidine-containing compounds can exhibit opposing pharmacological effects (e.g., agonist versus antagonist activity), strict stereochemical control is a crucial design principle. nih.gov The synthesis of enantiomerically pure compounds is essential to isolate the desired therapeutic action and avoid potential off-target effects or opposing activities from other isomers. This approach leads to more precise and effective therapeutic agents.

Metabolic Investigations of 2 4 Piperidin 4 Ylpiperazin 1 Yl Ethanol

In Vitro Metabolic Stability and Hepatic Metabolism Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound. nih.gov These studies typically utilize subcellular fractions of the liver, such as microsomes and S9 fractions, or whole hepatocytes. researchgate.net For 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, its metabolic stability would likely be assessed in human and preclinical species' liver microsomes to determine its half-life (t½) and intrinsic clearance (CLint).

The piperazine (B1678402) and piperidine (B6355638) rings are known to be susceptible to metabolism by hepatic enzymes. nih.gov Studies on structurally related piperazine derivatives have shown that they can be rapidly metabolized in liver microsomes. nih.gov The presence of the ethanol (B145695) group on the piperazine ring may also provide a site for metabolic reactions.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 25 | 55.4 |

| Mouse | 18 | 76.9 |

| Dog | 60 | 23.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for compounds with similar structural motifs.

Identification of Major Metabolic Pathways and Enzymes Involved

The biotransformation of this compound is expected to involve several metabolic pathways, primarily mediated by Cytochrome P450 (CYP) enzymes. researchgate.net For compounds containing piperazine and piperidine rings, common metabolic reactions include N-dealkylation, hydroxylation, and oxidation. nih.gov

The ethanol moiety may undergo oxidation to an aldehyde and then a carboxylic acid. The piperazine ring is a common site for metabolism, which can involve oxidation or cleavage. nih.gov The piperidine ring is also susceptible to hydroxylation. nih.gov

The primary enzymes involved in the metabolism of such compounds are often members of the CYP3A4 and CYP2D6 families, which are highly abundant in the human liver. researchgate.netnih.gov Other CYPs, such as CYP1A2, CYP2C9, and CYP2C19, may also play a role. researchgate.net

Table 2: Predicted Major Metabolic Pathways and Metabolites of this compound

| Metabolic Pathway | Potential Metabolite | Key Enzymes |

|---|---|---|

| N-dealkylation of the piperidine | 2-(Piperazin-1-yl)ethanol | CYP3A4, CYP2D6 |

| Hydroxylation of the piperidine ring | 2-(4-(hydroxypiperidin-4-yl)piperazin-1-yl)ethanol | CYP3A4, CYP2D6 |

| Oxidation of the ethanol side chain | 2-(4-(Piperidin-4-yl)piperazin-1-yl)acetic acid | ADH, ALDH |

| Piperazine ring opening | Various degradation products | CYP enzymes |

Note: This table presents hypothetical metabolic pathways based on the known metabolism of similar chemical structures.

Comparative Metabolism across Species (e.g., Rodent vs. Human Microsomes)

Significant interspecies differences can exist in drug metabolism, which can impact the translation of preclinical data to humans. nih.gov Therefore, comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, and human) are crucial. europa.eu

For a compound like this compound, one might observe quantitative and qualitative differences in the metabolic profiles between rodents and humans. For instance, the rate of metabolism is often higher in rodents than in humans. nih.gov Additionally, the predominant metabolic pathways may differ.

Table 3: Illustrative Comparative Metabolite Profile in Human and Rat Liver Microsomes

| Metabolite | Human Microsomes (% of total metabolism) | Rat Microsomes (% of total metabolism) |

|---|---|---|

| Parent Compound | - | - |

| Metabolite 1 (Hydroxypiperidine) | 40 | 25 |

| Metabolite 2 (N-dealkylated piperidine) | 25 | 35 |

| Metabolite 3 (Acetic acid derivative) | 15 | 20 |

| Other minor metabolites | 20 | 20 |

Note: The data presented is hypothetical and serves to illustrate potential species differences in metabolism.

Metabolite Identification Strategies (Focus on Methodology, not Data)

The identification and structural elucidation of metabolites are performed using a combination of analytical techniques. The primary goal is to separate and detect potential metabolites from the in vitro incubation matrix and then determine their chemical structures.

A common workflow for metabolite identification begins with the incubation of the parent compound with a metabolically active system, such as liver microsomes, followed by sample cleanup to remove proteins and other interfering substances. The extract is then analyzed, typically using liquid chromatography-mass spectrometry (LC-MS).

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

For definitive structural confirmation, nuclear magnetic resonance (NMR) spectroscopy may be employed if a metabolite can be isolated in sufficient quantities. In some cases, the suspected metabolite is chemically synthesized and its chromatographic and mass spectrometric properties are compared to the metabolite produced in the biological system for confirmation.

Computational and Cheminformatic Approaches in the Study of 2 4 Piperidin 4 Ylpiperazin 1 Yl Ethanol

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol, within the active site of a target protein.

Research on related piperazine (B1678402) and piperidine (B6355638) derivatives has extensively used molecular docking to elucidate their mechanism of action. For instance, in the development of dual inhibitors for cholinesterases and Aβ aggregation for Alzheimer's disease, docking experiments were performed on N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazone derivatives to understand their interactions with the active sites of acetylcholinesterase and butyrylcholinesterase. nih.gov Similarly, docking studies on piperazine-derived compounds as potential Dipeptidyl peptidase-IV (DPP-IV) inhibitors helped to establish the binding affinity and interaction patterns within the enzyme's active site, corroborating the biological data. researchgate.net In another study, docking was used to explore the binding interactions of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with acetylcholinesterase, revealing a binding mode similar to the known drug donepezil (B133215). researchgate.netnih.gov These studies typically show that the piperazine and piperidine rings engage in crucial hydrophobic interactions, while other functional groups form hydrogen bonds with key amino acid residues in the target's binding pocket.

The insights from such docking simulations are critical for predicting how this compound might engage with its biological targets and for guiding the rational design of new, more effective analogs.

| Compound Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| N'-2-(4-Benzylpiperidin-/piperazin-1-yl)acylhydrazones | Acetylcholinesterase (AChE) | Interactions with the active site of the enzyme. | nih.gov |

| Piperazine-derived constrained compounds | Dipeptidyl peptidase-IV (DPP-IV) | Good binding affinity at the DPP-IV active site. | researchgate.net |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Similar binding mode to donepezil within the active site. | researchgate.netnih.gov |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Analysis of docking pose to decipher the binding mode for structure-based optimization. | nih.gov |

Molecular Dynamics Simulations to Investigate Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. utupub.fi MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for gaining a deeper understanding of the thermodynamics and kinetics of the interaction. elifesciences.org

For classes of compounds including piperidine and piperazine derivatives, MD simulations have been used to enrich computational studies. For example, in an investigation of potent Sigma 1 Receptor (S1R) ligands, MD simulations were employed to complement docking studies, revealing the crucial amino acid residues that interact with the most promising compound. nih.gov This approach helps to confirm the stability of the ligand within the binding pocket and highlights key interactions that persist over the simulation period. Studies on other complex biological systems have shown that MD simulations can be used to investigate the stability and dynamics of protein-ligand complexes, providing insights that are critical for drug design. elifesciences.orgresearchgate.net Applying MD simulations to the this compound-receptor complex would allow researchers to validate docking predictions and observe the dynamic behavior of the ligand in the binding site, ensuring the stability of key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules in a series lead to corresponding variations in their biological activities. nih.gov

For piperidine derivatives, QSAR models have been successfully developed to predict their toxicity and activity. In one study, QSAR models were proposed for predicting the toxicity of 33 piperidine derivatives against Aedes aegypti, using 2D topological descriptors to create models with high predictive ability. nih.gov Another 2D-QSAR study was performed on a series of 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines, which are H3 receptor antagonists. This analysis established a quantitative relationship between the biological activity and specific physicochemical and structural properties, indicating that descriptors related to atom counts and hydrophilic areas influence the compound's activity.

These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the prioritization of synthetic efforts on compounds that are predicted to be most active, thereby streamlining the discovery process.

| Model No. | Statistical Parameters | Key Descriptors Influencing Activity | Reference |

|---|---|---|---|

| Model 1 | r² = 0.8130, q² = 0.6103, pred_r² = 0.9818 | T_C_N_5, T_N_O_2, XKMostHydrophobicHydrophilicDistance, XAHydrophilicArea | |

| Model 2 | r² = 0.8166, q² = 0.6213, pred_r² = 0.9421 | ||

| Model 3 | r² = 0.8164, q² = 0.6392, pred_r² = 0.9399 |

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This process can be either structure-based, relying on docking a library of compounds into the target's binding site, or ligand-based, using the structure of a known active ligand to find other compounds with similar features (pharmacophore modeling). fip.org

For piperazine derivatives, virtual screening has been effectively used to discover new inhibitors for various targets. For example, virtual screening of piperazine derivatives was conducted to identify novel human acetylcholinesterase inhibitors. nih.govresearchgate.net This approach, combined with molecular docking, helped identify compounds that could bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Similarly, pharmacophore-based virtual screening has been employed to find novel bioactive peptides as DPP-4 inhibitors. fip.org By creating a pharmacophore model from the known structural features of this compound and its active analogs, it is possible to screen vast virtual libraries to discover structurally diverse compounds with the potential for similar biological activity.

Ligand-Based and Structure-Based Drug Design Strategies for Derivatives

Both ligand-based and structure-based drug design are powerful strategies for developing derivatives of a lead compound like this compound. nih.gov

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural and physicochemical features of these active molecules, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new molecules that fit the model or to search for them in databases. nih.gov

Structure-based drug design , conversely, depends on the availability of the 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy. nih.gov This strategy involves designing ligands that are complementary in shape and chemical properties to the target's binding site. Docking simulations are a key tool in this approach, allowing for the virtual evaluation of how well a designed molecule fits into the active site. For instance, the discovery of potent Sigma 1 Receptor (S1R) ligands from a collection of piperidine/piperazine-based compounds involved analyzing the docking pose as a starting point for further structure-based optimization. nih.gov The insights gained from the ligand-receptor interactions are then used to guide the chemical synthesis of new derivatives with improved affinity and selectivity.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Indications for Piperidine-Piperazine Hybrids

The hybrid nature of piperidine-piperazine compounds suggests a potential for multi-target activity, opening avenues for novel therapeutic applications. A particularly promising area of research is the development of dual-targeting ligands for complex conditions such as central nervous system (CNS) disorders and neuropathic pain. nih.govncn.gov.pl

Furthermore, the piperazine (B1678402) scaffold is a known pharmacophore in a variety of other biologically active molecules, including those with anticancer and antimicrobial properties. nih.gov Systematic screening of piperidine-piperazine hybrids against a broad range of biological targets could uncover entirely new therapeutic indications.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of functionalized piperidine-piperazine scaffolds is crucial for exploring their therapeutic potential. While classical methods for the synthesis of these heterocycles exist, the development of more advanced and efficient synthetic strategies is an active area of research. nih.gov

Future efforts should focus on the development of novel catalytic systems and one-pot reactions to streamline the synthesis of complex piperidine-piperazine derivatives. researchgate.net Strategies such as C-H functionalization, which allows for the direct modification of the piperidine (B6355638) or piperazine rings, offer a powerful tool for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. researchgate.netmdpi.com The use of photoredox catalysis and other modern synthetic techniques can provide access to novel chemical space and facilitate the synthesis of previously inaccessible derivatives under milder and more sustainable conditions. mdpi.com

Moreover, the development of stereoselective synthetic methods is of paramount importance, as the chirality of substituents on the piperidine ring can significantly impact biological activity and target selectivity. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a deeper understanding of the biological effects of 2-(4-Piperidin-4-ylpiperazin-1-yl)ethanol and its analogues, the integration of multi-omics data is essential. This systems biology approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and physiological responses to compound treatment. nih.govnih.gov

By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with piperidine-piperazine hybrids, researchers can identify the specific signaling pathways and molecular networks that are modulated. This information is invaluable for elucidating the mechanism of action, identifying potential off-target effects, and discovering novel biomarkers for efficacy and toxicity. hspublishing.org

The application of multi-omics can be particularly insightful in complex diseases with multifactorial etiologies, such as neurodegenerative disorders and cancer. nih.gov For instance, analyzing the transcriptomic and proteomic changes in neuronal cells treated with a dual H3R/σ1R antagonist could reveal the downstream signaling events that contribute to its neuroprotective effects.

Design of Next-Generation Analogues with Improved Target Specificity and Efficacy

The design of next-generation analogues of this compound will be guided by a thorough understanding of its structure-activity relationships (SAR). nih.gov Systematic modifications of the piperidine and piperazine rings, as well as the ethanol (B145695) linker, can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Computational modeling and molecular docking studies can play a crucial role in the rational design of new analogues. researchgate.net By simulating the binding of different derivatives to their target proteins, researchers can predict which modifications are likely to enhance affinity and selectivity. For example, in the context of dual H3R/σ1R antagonists, the piperidine moiety has been identified as a critical structural element for high affinity at the σ1R. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.